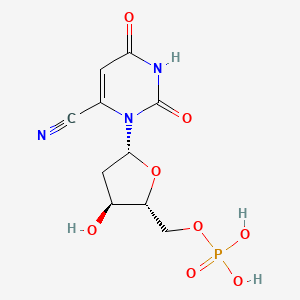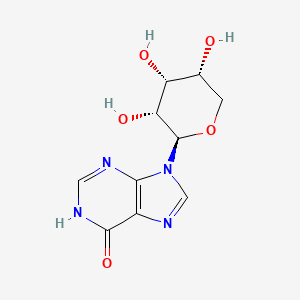
9-((2R,3R,4R,5R)-3,4,5-Trihydroxytetrahydro-2H-pyran-2-yl)-3H-purin-6(9H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-((2R,3R,4R,5R)-3,4,5-Trihydroxytetrahydro-2H-pyran-2-yl)-3H-purin-6(9H)-one is a complex organic compound known for its significant role in various biochemical processes. This compound is characterized by its unique structure, which includes a purine base attached to a sugar moiety. It is commonly found in nucleosides and nucleotides, playing a crucial role in the formation of DNA and RNA.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-((2R,3R,4R,5R)-3,4,5-Trihydroxytetrahydro-2H-pyran-2-yl)-3H-purin-6(9H)-one typically involves the condensation of a purine base with a sugar derivative. One common method involves the use of a protected sugar derivative, which is then deprotected to yield the final compound. The reaction conditions often require the use of acidic or basic catalysts to facilitate the condensation reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms are common to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
9-((2R,3R,4R,5R)-3,4,5-Trihydroxytetrahydro-2H-pyran-2-yl)-3H-purin-6(9H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The purine base can undergo substitution reactions, where different functional groups are introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in biochemical applications.
Applications De Recherche Scientifique
9-((2R,3R,4R,5R)-3,4,5-Trihydroxytetrahydro-2H-pyran-2-yl)-3H-purin-6(9H)-one has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is essential in the study of nucleic acids and their role in genetic information storage and transfer.
Medicine: It is investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: The compound is used in the production of pharmaceuticals and as a reagent in various biochemical assays.
Mécanisme D'action
The mechanism of action of 9-((2R,3R,4R,5R)-3,4,5-Trihydroxytetrahydro-2H-pyran-2-yl)-3H-purin-6(9H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it can inhibit viral replication by interfering with the viral DNA or RNA synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: Similar structure but with different biological activity.
Guanosine: Another nucleoside with a purine base, differing in the specific functional groups attached.
Inosine: Similar in structure but with a different base, leading to distinct biological functions.
Uniqueness
9-((2R,3R,4R,5R)-3,4,5-Trihydroxytetrahydro-2H-pyran-2-yl)-3H-purin-6(9H)-one is unique due to its specific combination of a purine base and a sugar moiety, which confers distinct biochemical properties. Its ability to participate in various chemical reactions and its wide range of applications in scientific research highlight its importance in both basic and applied sciences.
Propriétés
Formule moléculaire |
C10H12N4O5 |
|---|---|
Poids moléculaire |
268.23 g/mol |
Nom IUPAC |
9-[(2R,3R,4R,5R)-3,4,5-trihydroxyoxan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O5/c15-4-1-19-10(7(17)6(4)16)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10-/m1/s1 |
Clé InChI |
UKUBRHKAZHFGHP-KQYNXXCUSA-N |
SMILES isomérique |
C1[C@H]([C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=CNC3=O)O)O)O |
SMILES canonique |
C1C(C(C(C(O1)N2C=NC3=C2N=CNC3=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Ethyl-2-(2-hydroxypyrrolidin-1-yl)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12934127.png)
![(1S,3S,5R,6S)-8-Methyl-3-((3-methylbutanoyl)oxy)-8-azabicyclo[3.2.1]octan-6-yl 4-aminobenzoate sulfate](/img/structure/B12934133.png)
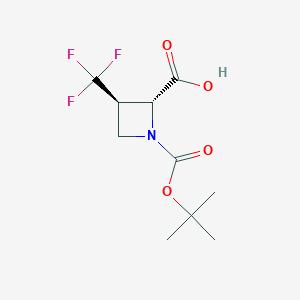
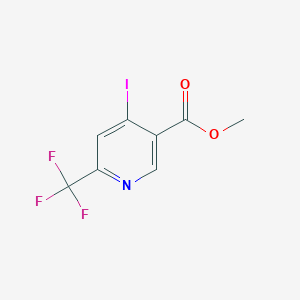


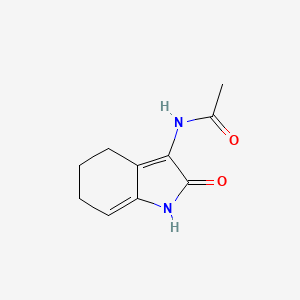

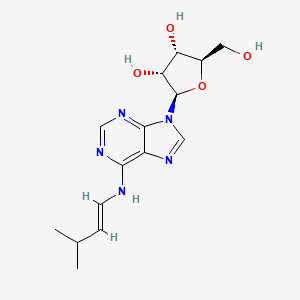
![tert-Butyl 5-amino-7-fluoro-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12934185.png)

